2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
Overview
Description
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol . It is a hydrochloride salt form of an amine, which is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2,6-dimethyloxan-4-yl ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process generally involves:
Starting Materials: 2,6-Dimethyloxan-4-yl ethan-1-amine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete dissolution and reaction of the starting materials.
Purification: The product is purified by recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow Processing: The reaction mixture is processed continuously to enhance efficiency and yield.
Purification and Quality Control: The product is purified using industrial-scale techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for investigating biological processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethyloxan-2-yl)ethan-1-amine hydrochloride: Similar structure but with different substitution pattern on the oxane ring.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Contains a thiophene ring instead of an oxane ring.
Uniqueness
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
2-(2,6-dimethyloxan-4-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-9H,3-6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMIBAKMFWYRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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